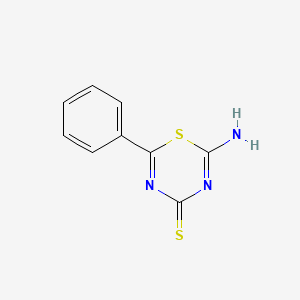![molecular formula C15H19ClN2O2 B14351970 1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) CAS No. 98077-23-7](/img/structure/B14351970.png)
1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a di(propan-2-ol) group attached via an azanediyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) typically involves the reaction of 7-chloroquinoline with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) exerts its effects involves interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In cancer cells, it may induce apoptosis through the disruption of cellular pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinacrine: A compound with antimalarial and anticancer properties.
Uniqueness
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is unique due to its specific structural features, such as the di(propan-2-ol) group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Properties
CAS No. |
98077-23-7 |
|---|---|
Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-[(7-chloroquinolin-4-yl)-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)8-18(9-11(2)20)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11,19-20H,8-9H2,1-2H3 |
InChI Key |
XJWKMWKTBRFQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C1=C2C=CC(=CC2=NC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



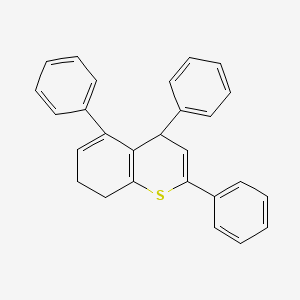
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
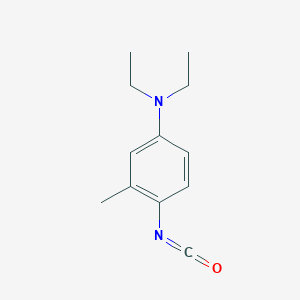
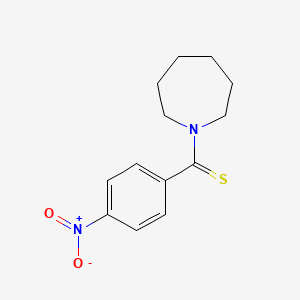

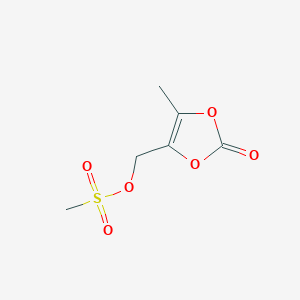
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
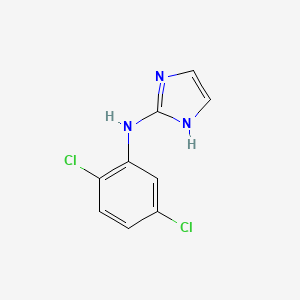
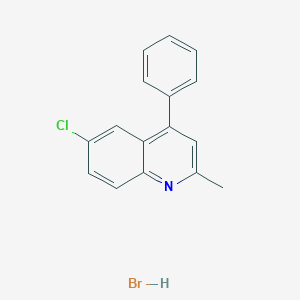
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
